molecular formula C13H14N2O B1414779 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol CAS No. 1038255-72-9

2-(((Pyridin-3-ylmethyl)amino)methyl)phenol

Cat. No.: B1414779
CAS No.: 1038255-72-9
M. Wt: 214.26 g/mol
InChI Key: ZRTDIWGXVLIKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((Pyridin-3-ylmethyl)amino)methyl)phenol is an organic compound with the molecular formula C13H14N2O. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is characterized by the presence of a pyridine ring and a phenol group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol typically involves the reaction of pyridine-3-carbaldehyde with 2-aminomethylphenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process often involves continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(((Pyridin-3-ylmethyl)amino)methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol is unique due to the specific positioning of the pyridine ring and phenol group, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the phenol group enhances its ability to form hydrogen bonds, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[(pyridin-3-ylmethylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-6-2-1-5-12(13)10-15-9-11-4-3-7-14-8-11/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTDIWGXVLIKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CN=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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